N-(2-METHYL-5-NITROPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
N-(2-METHYL-5-NITROPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-5-NITROPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonation: Addition of the sulfonyl group.
Amidation: Formation of the benzamide linkage.
Morpholine Substitution: Introduction of the morpholine group.
Each step would require specific reagents and conditions, such as concentrated sulfuric acid for sulfonation or nitrating agents like nitric acid for nitration.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-5-NITROPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for specific substitutions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHYL-5-NITROPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE analogs: Compounds with slight modifications to the functional groups.
Other Benzamides: Compounds with different substituents on the benzamide core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O6S |
---|---|
Molecular Weight |
405.4g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19N3O6S/c1-13-5-6-15(21(23)24)12-17(13)19-18(22)14-3-2-4-16(11-14)28(25,26)20-7-9-27-10-8-20/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
InChI Key |
XXYYPNVOALDOIH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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